3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one
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Description
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects . They have shown promise in the development of new anti-tumor and anti-inflammatory drugs .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have shown to inhibit the proliferation of various cancer cell lines .
Biochemical Pathways
Benzothiazole derivatives have been associated with the modulation of various cellular pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of benzothiazole derivatives have been predicted using computational tools .
Result of Action
Benzothiazole derivatives have been found to exhibit significant inhibitory activities against various cancer cell lines . They have also shown to decrease the activity of inflammatory factors IL-6 and TNF-α .
Action Environment
The synthesis of benzothiazole derivatives has been reported to be influenced by temperature .
Properties
IUPAC Name |
3-(3-phenoxypropyl)-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQOTFFLVAEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.